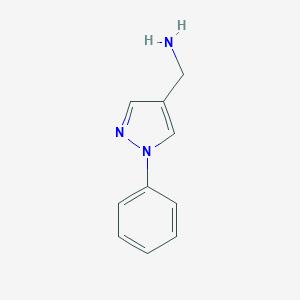

(1-phenyl-1H-pyrazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCUJPMBXNFQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401975 | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-10-3 | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (1-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine containing a pyrazole core. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and potential biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the potential of this scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. While specific biological data for this compound is limited in publicly available literature, this guide provides insights into the general biological context of pyrazole-containing compounds and outlines experimental protocols for its synthesis and characterization, paving the way for future investigations into its therapeutic potential.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a phenyl group attached to a pyrazole ring at the N1 position, with a methanamine group substituted at the C4 position of the pyrazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |

| Predicted logP | 0.7 | --INVALID-LINK-- |

| Predicted pKa (most basic) | 9.2 (amine) | Estimated based on similar structures |

| Physical State | Solid (for hydrochloride salt) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | 361.4 °C at 760 mmHg (for 1-benzyl-1H-pyrazol-4-yl)methanamine) | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of the aldehyde precursor followed by reductive amination.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction of a substituted acetophenone phenylhydrazone[1][2].

Materials:

-

Substituted acetophenone phenylhydrazone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

To a stirred solution of the appropriate 4-substituted acetophenone phenylhydrazone in DMF, add phosphorus oxychloride dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This procedure describes the reductive amination of the aldehyde precursor. A similar methodology has been used for the synthesis of related piperazine derivatives[3].

Materials:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Ammonium acetate or another ammonia source

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable solvent

Procedure:

-

Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like methanol.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the aromatic pyrazole ring. The amine group can undergo various reactions such as acylation, alkylation, and formation of Schiff bases. The pyrazole ring is generally stable to many reaction conditions.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the phenyl protons, pyrazole ring protons, methylene protons adjacent to the amine, and the amine protons. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the pyrazole ring, and the methylene carbon. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (173.21 m/z for [M]⁺). Fragmentation patterns can provide further structural information. |

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide array of biological activities.

General Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[4][5]. The mechanism involves blocking the production of prostaglandins.

-

Antimicrobial: Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains[6].

-

Anticancer: Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms such as inhibition of protein kinases[1].

-

Neurological Disorders: The pyrazole scaffold is present in drugs targeting the central nervous system, including those with antipsychotic and anxiolytic properties[7].

Given the structural features of this compound, it is plausible that it could interact with various biological targets. The primary amine group can form hydrogen bonds and ionic interactions, which are crucial for binding to enzyme active sites or receptors. The phenyl and pyrazole rings can engage in hydrophobic and π-stacking interactions.

Future Directions

The information compiled in this guide suggests that this compound is a promising scaffold for further investigation in drug discovery. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yielding and scalable synthesis protocol.

-

Comprehensive Characterization: Obtaining detailed experimental data for its physicochemical properties, including pKa, melting point, and single-crystal X-ray diffraction data.

-

Biological Screening: Conducting a broad range of in vitro and in vivo assays to identify its specific biological activities. This could include screening against panels of kinases, GPCRs, and various microbial strains.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the relationship between chemical structure and biological activity, which will guide the design of more potent and selective compounds.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of the potential biological activities associated with its structural class. The detailed experimental protocols and compiled data serve as a starting point for researchers to further explore the therapeutic applications of this and related pyrazole derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its potential as a lead compound in drug development programs.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of (1-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (1-phenyl-1H-pyrazol-4-yl)methanamine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and tabulated spectroscopic data for easy reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

No experimentally determined ¹H NMR data for this compound has been found in the reviewed literature.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No experimentally determined ¹³C NMR data for this compound has been found in the reviewed literature.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No experimentally determined IR data for this compound has been found in the reviewed literature.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available | - |

While predicted mass spectrometry data is available, no experimentally determined mass spectrum for this compound has been found in the reviewed literature.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formylation of 1-phenyl-1H-pyrazole followed by reductive amination of the resulting aldehyde.

Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-phenyl-1H-pyrazole.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole.

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is slowly added to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The reaction is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Formylation: To the freshly prepared Vilsmeier reagent, a solution of 1-phenyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) is added dropwise at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until the product precipitates. The solid product is then collected by filtration, washed with water, and dried.

-

Purification: The crude 1-phenyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure product.

Synthesis of this compound

The conversion of the aldehyde intermediate to the final amine product is typically achieved through reductive amination.

Reaction Scheme:

Caption: Reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde.

Detailed Protocol:

-

Imine Formation: 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The choice of reducing agent may depend on the specific reaction conditions and the stability of the reactants.

-

Work-up: Once the reduction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Disclaimer: The spectroscopic data presented in this guide is based on predictive models and analysis of related compounds due to the absence of experimentally verified data in the public domain for this compound. The provided synthetic protocols are based on established chemical transformations for analogous structures and should be adapted and optimized for specific laboratory conditions. Researchers are advised to conduct their own analytical characterization to confirm the identity and purity of the synthesized compound.

A Technical Guide to the Biological Activity of (1-phenyl-1H-pyrazol-4-yl)methanamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. As a privileged scaffold, pyrazole derivatives have been extensively investigated for their therapeutic potential, leading to the development of several commercially successful drugs. This technical guide focuses on the biological activities associated with the (1-phenyl-1H-pyrazol-4-yl)methanamine core structure and its closely related analogues. Due to a scarcity of publicly available data on the specific biological activities of this compound, this document synthesizes findings from studies on structurally similar 1-phenyl-pyrazole derivatives to provide a comprehensive overview of their potential anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Chemical Profile

The synthesis of this compound typically originates from 1-phenyl-1H-pyrazole-4-carbaldehyde. A common synthetic route involves the reductive amination of this aldehyde. The hydrochloride salt of the target compound is commercially available.

A general synthetic pathway for related pyrazole derivatives often involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. For instance, the synthesis of (1H-pyrazol-4-yl)methanol, a related compound, can be achieved by the reduction of ethyl 1H-pyrazole-4-carboxylate using a reducing agent like lithium aluminum hydride[1]. A more complex derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, is synthesized via reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(2-hydroxyethyl)piperazine[2].

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

Biological Activities

Derivatives of 1-phenyl-pyrazole have demonstrated significant potential across several therapeutic areas. The primary activities reported in the literature are anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are among their most studied biological effects. Many compounds containing the pyrazole core are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity of Pyrazole Derivatives:

| Compound Class | Assay | Target | IC₅₀/Activity | Reference |

| Pyrazole Derivatives | COX-2 Inhibition | COX-2 | IC₅₀ = 0.73 µM for a highly active derivative | [3] |

| 3,5-diarylpyrazoles | COX-2 Inhibition | COX-2 | IC₅₀ = 0.01 µM | [4] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | COX-2/5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [4] |

| N-phenyl-pyrazole derivatives | Carrageenan-induced paw edema | In vivo inflammation | 65-80% edema reduction at 10 mg/kg | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Compound Administration: Test compounds, a vehicle control (e.g., 0.5% carboxymethyl cellulose), and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Inhibition of COX enzymes by pyrazole derivatives in the arachidonic acid pathway.

Antimicrobial Activity

Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Pyrazole Derivatives:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [5] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | [5] |

| Acetohydrazide Pyrazole Derivative 6d | E. coli, S. aureus, P. aeruginosa, B. subtilis | High inhibitory potential | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This in vitro assay is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: A typical workflow for the screening of antimicrobial compounds.

Anticancer Activity

Several novel pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data on Anticancer Activity of Pyrazole Derivatives:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative 5a | MCF-7 (Breast Cancer) | 14 | [7][8] |

| Methoxy Pyrazole Derivative 3d | MCF-7 (Breast Cancer) | 10 | [7][8] |

| Methoxy Pyrazole Derivative 3e | MCF-7 (Breast Cancer) | 12 | [7][8] |

| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) 3i | RKO (Colorectal Carcinoma) | 9.9 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Relationship in Anticancer Drug Discovery

Caption: The progression from a candidate compound to clinical trials in anticancer research.

Conclusion

While direct biological data for this compound is limited in the public domain, the extensive research on structurally related 1-phenyl-pyrazole derivatives strongly suggests that this chemical scaffold holds significant therapeutic potential. The documented anti-inflammatory, antimicrobial, and anticancer activities of these analogues provide a solid foundation for further investigation of this compound and its derivatives as lead compounds in drug discovery programs. The experimental protocols and conceptual workflows provided in this guide offer a framework for the systematic evaluation of these promising molecules. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic possibilities.

References

- 1. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

(1-phenyl-1H-pyrazol-4-yl)methanamine CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Identification

(1-phenyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative with a phenyl group at the 1-position of the pyrazole ring and a methanamine group at the 4-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number (HCl salt) | 1106959-86-7[1] |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CN |

Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a potential pathway involves the formylation of 1-phenyl-1H-pyrazole, followed by reductive amination.

A documented synthesis for a related derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, utilizes 1-(phenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate.[2] This suggests a likely synthetic precursor for this compound.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Characterization Data

Specific spectral data for this compound is not widely published. Characterization would typically involve the following techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons, pyrazole ring protons, the methylene protons of the methanamine group, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyrazole rings, and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring. |

Biological Activity and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3]

The biological activity of this compound itself is not extensively characterized in the available literature. However, related pyrazole derivatives have been investigated for various therapeutic applications. For instance, a series of 4-arylmethyl-1-phenylpyrazole derivatives have been designed and evaluated as novel androgen receptor antagonists for the potential treatment of castration-resistant prostate cancer.[4] Additionally, other substituted pyrazoles have been explored for their antioxidant and anticancer activities.[5]

Given the broad spectrum of activity of the pyrazole class, this compound could be a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Further research is required to elucidate its specific pharmacological profile and mechanism of action.

Illustrative Signaling Pathway (Generic for Pyrazole Derivatives as Kinase Inhibitors)

Many pyrazole-containing compounds are known to act as kinase inhibitors, which can interfere with cell signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generic kinase inhibition pathway.

Caption: Generic signaling pathway illustrating kinase inhibition by a pyrazole compound.

References

- 1. 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry.[1] Its remarkable structural versatility and ability to engage with a wide range of biological targets have cemented its importance across pharmaceuticals, agrochemicals, and material science.[1][2][3] Pyrazole derivatives are core components of numerous commercial products, from anti-inflammatory drugs like celecoxib to potent fungicides and insecticides.[1][2] This guide provides an in-depth overview of contemporary synthetic methodologies, detailed experimental protocols, and the diverse applications of this vital class of compounds.

Core Synthetic Methodologies for Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis (and related 1,3-Dicarbonyl Condensations)

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4][5] First reported by Ludwig Knorr in 1883, this reaction's simplicity and versatility have made it a cornerstone of heterocyclic chemistry.[5][6] The reaction typically proceeds via an acid-catalyzed mechanism, involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5] A key consideration, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[5]

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

α,β-Unsaturated ketones and aldehydes, such as chalcones, serve as effective 1,3-dielectrophilic precursors for pyrazole synthesis.[7][8] The reaction with hydrazine hydrate initially forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[7] This method is particularly useful for synthesizing 3,5-disubstituted pyrazoles.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrilimine, generated in situ from a hydrazonoyl halide, or a diazoalkane) and a dipolarophile (such as an alkyne or alkene) is a powerful and highly regioselective method for constructing the pyrazole ring.[7][9] This approach allows for the synthesis of complex, polysubstituted pyrazoles that may be difficult to access through condensation methods.[9]

Modern and Catalytic Approaches

Recent advancements have introduced more efficient and environmentally benign synthetic protocols:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating methods.[10]

-

Metal-Catalyzed Reactions: Catalysts involving copper, silver, or rhodium have enabled novel transformations, such as the oxidative coupling of aldehyde hydrazones or the cycloaddition of alkynes, under mild conditions.[4][11][12]

-

One-Pot and Multicomponent Reactions: These strategies enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents.[7][10]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 2.1: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a representative synthesis using a 1,3-diketone and a substituted hydrazine, a classic and reliable method.[1][13]

Materials:

-

Substituted 1,3-diketone (e.g., acetylacetone) (1.0 eq)

-

Substituted hydrazine or hydrazine hydrate (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.

-

Reagent Addition: Add the substituted hydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[1]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-6 hours.[5][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[13]

-

Isolation: To the resulting residue, add deionized water. If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and air dry.[5] If an oil is obtained, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[13]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[13]

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15][16]

Protocol 2.2: Synthesis via Cyclization of an α,β-Unsaturated Ketone

This protocol details the synthesis of a pyrazole from a chalcone derivative and nicotinic acid hydrazide.[16]

Materials:

-

Substituted indolyl chalcone (10 mmol)

-

Nicotinic acid hydrazide (10 mmol)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve the appropriate chalcone (10 mmol) in 30 mL of ethanol in a round-bottom flask.

-

Reagent Addition: Add nicotinic acid hydrazide (10 mmol) and a catalytic amount of glacial acetic acid to the solution.[16]

-

Heating: Reflux the reaction mixture for 11-36 hours, monitoring by TLC.[16]

-

Isolation: After completion, remove the excess solvent under reduced pressure and pour the concentrated mixture into ice-cold water.

-

Purification: Collect the resulting solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the pure pyrazole derivative.[16]

-

Characterization: Analyze the final product by IR, NMR, and mass spectrometry to confirm its structure.[16]

Data Presentation: Synthesis and Biological Activity

Quantitative data from various studies are summarized below to allow for easy comparison of synthetic efficiencies and biological potencies.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Entry | Starting Materials | Conditions | Time | Yield (%) | Reference |

| 1 | Ketones, Acid Chlorides, Hydrazine | In situ 1,3-diketone formation | Rapid | Good to Excellent | |

| 2 | Trifluoromethylated Ynones, Hydrazines | AgOTf (1 mol%), rt | 1 h | up to 99% | |

| 3 | Tosylhydrazones, α,β-Unsaturated Carbonyls | Microwave irradiation, solvent-free | Short | High | |

| 4 | Enaminones, Aryl Hydrazines | Acetic acid, Ethanol | - | High | [17] |

| 5 | Quinolin-2(1H)-one ketones, Arylhydrazines | Microwave (360 W), Acetic Acid, 120 °C | 7-10 min | 68-86% | [10] |

| 6 | Aldehyde, β-ketoester, Hydrazine, Malononitrile | Zinc triflate, Microwave (120 °C), solvent-free | 15 min | 92-99% | [10] |

Table 2: Anti-Inflammatory and Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Biological Target / Assay | Key Result (IC₅₀ / Inhibition) | Reference |

| Pyrazole-Thiazolidinones | COX-2 Inhibition | IC₅₀: 0.034 - 0.052 µM | [11] |

| Thiophene-Pyrazole Hybrids | In vivo anti-inflammatory | Promising oral bioavailability and GI safety | [11] |

| Pyrazole-Imide Derivatives | Anticancer (A-549 cell line) | IC₅₀: 3.22 - 27.43 µM | [17] |

| para-Nitrophenyl Pyrazole Conjugate | Protein Denaturation Inhibition | 93.53 ± 1.37% (vs. 90.13% for Diclofenac) | [11] |

| Coumarin-Pyrazole Derivatives | Antimicrobial (MRSA) | MIC as low as 3.125 µg/mL | [18] |

Visualization of Workflows and Pathways

Diagrams generated using DOT language provide a clear visual representation of synthetic workflows and biological mechanisms.

Caption: General workflow for the synthesis of pyrazole derivatives.

Caption: Mechanism of COX-2 inhibition by pyrazole anti-inflammatory drugs.

Potential Applications

The functional versatility of the pyrazole scaffold has led to its widespread use in several high-impact areas.

Medicinal and Pharmaceutical Chemistry

Pyrazole derivatives exhibit a vast range of biological activities, making them a focal point of drug discovery.[11][19]

-

Anti-inflammatory Agents: Celecoxib (Celebrex®) is a well-known selective COX-2 inhibitor used to treat arthritis and pain.[2] Many novel pyrazoles are designed with potent anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]

-

Anticancer Agents: Numerous pyrazole derivatives have shown potent inhibitory activity against various cancer cell lines by targeting specific proteins like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[17][20]

-

Antimicrobial and Antifungal Agents: The pyrazole core is present in compounds effective against a range of pathogens, including bacteria like E. coli and methicillin-resistant Staphylococcus aureus (MRSA), and fungi such as Fusarium oxysporum.[6][11][18]

-

Other Therapeutic Areas: Pyrazoles are also investigated as antiviral, antitubercular, anticonvulsant, and antidepressant agents.[11][19][21]

Agrochemicals

In agriculture, pyrazole derivatives are crucial for crop protection.[1][22]

-

Fungicides: A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain. Commercial examples include Bixafen and Pyraclostrobin.[1][2]

-

Insecticides: Pyrazole insecticides like Fipronil are highly effective against a broad spectrum of agricultural pests, primarily by acting on the insect's nervous system.[1]

-

Herbicides: Pyrazole derivatives such as Pyrasulfotole and Topramezone function as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for plant biosynthesis, leading to weed death.[1][23]

Material Science

The unique electronic and structural properties of pyrazoles make them excellent candidates for developing advanced functional materials.[24] They are being investigated for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Conductive Polymers

-

Sensors and Catalysis[24] The ability to functionalize the pyrazole ring allows for the fine-tuning of its optical and electronic properties for specific material requirements.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. ijtsrd.com [ijtsrd.com]

- 16. jocpr.com [jocpr.com]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nbinno.com [nbinno.com]

The Architecture of Pyrazole Derivatives: A Spectroscopic and Structural Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral characteristics of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] This document details the key spectroscopic methods for characterization, provides standardized experimental protocols, and presents illustrative workflows and signaling pathways relevant to their biological activity.

Core Structure and Spectroscopic Fingerprints

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This unique arrangement imparts a distinct set of spectroscopic properties that are invaluable for their identification and characterization. The following sections summarize the expected spectral data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives, providing detailed information about the chemical environment of each proton and carbon atom.[4][5]

Table 1: Typical ¹H NMR Spectral Data for a Substituted Pyrazole Ring

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 7.5 - 8.5 | Doublet or Singlet | 1.5 - 3.0 | Chemical shift is influenced by the substituent at N-1 and C-5. |

| H-4 | 6.2 - 6.8 | Triplet or Doublet of Doublets | 1.5 - 3.0 | Typically the most shielded proton on the pyrazole ring. |

| H-5 | 7.4 - 8.2 | Doublet or Singlet | 2.0 - 3.5 | Sensitive to substituents at N-1 and C-4. |

| N-H | 10.0 - 14.0 | Broad Singlet | - | If unsubstituted at N-1; often exchanges with D₂O. |

Table 2: Typical ¹³C NMR Spectral Data for a Substituted Pyrazole Ring

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

| C-3 | 135 - 155 | Deshielded due to the adjacent nitrogen atom. |

| C-4 | 100 - 115 | The most shielded carbon of the pyrazole ring. |

| C-5 | 125 - 145 | Chemical shift is influenced by the substituent at N-1. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in pyrazole derivatives.

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch | 1580 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| Ring Vibrations | 1300 - 1500 | Multiple bands |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of pyrazole derivatives, aiding in their identification and structural confirmation.[6]

Table 4: Common Fragmentation Patterns in Mass Spectra of Pyrazole Derivatives

| Fragment | Description |

| [M]+• | Molecular ion peak, indicating the molecular weight. |

| [M-H]• | Loss of a hydrogen atom. |

| [M-N₂]• | Loss of a nitrogen molecule, characteristic of some nitrogen-containing heterocycles. |

| [M-R]• | Loss of a substituent group. |

| Pyrazole ring fragments | Cleavage of the pyrazole ring can lead to various smaller fragments. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole ring and any conjugated systems.[2][7][8] The absorption maxima (λmax) are sensitive to the substitution pattern and the solvent used.

Table 5: Typical UV-Vis Absorption Maxima for Pyrazole Derivatives

| Transition | Wavelength Range (nm) | Notes |

| π → π | 200 - 280 | Characteristic of the aromatic pyrazole ring. |

| n → π | 250 - 350 | May be observed depending on substituents and solvent polarity. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of pyrazole derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or as needed for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the pyrazole derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivative.

Methodology:

-

Sample Preparation:

-

Solid Samples (KBr pellet): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample in the IR beam and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the pyrazole derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the sample spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

X-Ray Crystallography

Objective: To determine the precise three-dimensional structure of the pyrazole derivative in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the pyrazole derivative of sufficient size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain the final, accurate molecular structure.[10][11][12]

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes in the study of pyrazole derivatives.

General Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and structural confirmation of a novel pyrazole derivative.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Vanguard of Sustainability: A Technical Guide to Green Synthesis of Pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. However, traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and economic challenges. This technical guide explores the paradigm shift towards green and sustainable methodologies for the synthesis of pyrazole analogs. It provides an in-depth analysis of various eco-friendly approaches, including the use of green solvents, alternative energy sources, and novel catalytic systems, with a focus on providing researchers and drug development professionals with the practical knowledge to implement these sustainable practices.

Core Principles of Green Pyrazole Synthesis

Green chemistry principles are at the heart of modern synthetic strategies for pyrazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the adoption of benign solvents like water and ethanol, the use of energy-efficient methods such as microwave and ultrasound irradiation, and the development of reusable and non-toxic catalysts.[1] Multicomponent reactions (MCRs) have emerged as a particularly powerful tool, offering high atom economy and procedural simplicity by combining multiple reactants in a single step.[2][3]

Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods

Alternative energy sources have revolutionized the synthesis of pyrazole analogs by offering significant advantages over conventional heating methods. Microwave irradiation and ultrasound assistance can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.[4][5]

Microwave-Assisted Synthesis: Microwave energy provides rapid and uniform heating, leading to accelerated reaction rates.[6] This technique has been successfully employed in various pyrazole syntheses, including multicomponent reactions, often in combination with green solvents or solvent-free conditions.[7][8] For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in minutes with high yields under microwave irradiation.[6]

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction mixture, promotes chemical reactions through acoustic cavitation. This phenomenon enhances mass transfer and creates localized high-temperature and high-pressure zones, facilitating reactions at lower bulk temperatures.[9] Ultrasound has been effectively used for the synthesis of various pyrazole derivatives, including pyrazolines and pyrano[2,3-c]pyrazoles, often in aqueous media and without the need for catalysts.[10][11][12]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 12. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, have rendered it a "privileged scaffold" in drug design.[1] This versatility has led to the development of a vast array of pyrazole derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][4][5][6] From the early analgesic antipyrine discovered in 1884 to a multitude of modern therapeutics, the pyrazole nucleus is a recurring motif in numerous FDA-approved drugs, underscoring its profound impact on human health.[1][7][8] This guide provides a comprehensive technical overview of pyrazole derivatives, covering their synthesis, mechanisms of action, therapeutic applications, and key experimental methodologies, with a focus on quantitative data and visual representations of complex biological pathways.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

-

Knorr Pyrazole Synthesis: This is a classical and widely used method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] The regioselectivity of the reaction can be a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds.[9]

-

1,3-Dipolar Cycloaddition: This method offers another versatile route to pyrazole derivatives and involves the [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrilimine generated in situ from an arylhydrazone) and a dipolarophile (like an alkyne or an alkene).[2]

-

Multicomponent Reactions: One-pot multicomponent reactions have gained popularity for their efficiency and atom economy in generating molecular diversity.[10] These reactions allow for the construction of complex pyrazole derivatives from simple starting materials in a single step.

-

From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives provides a straightforward method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[5]

Experimental Protocol: Knorr Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details a representative Knorr synthesis for a classic pyrazole derivative.[9]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid[9]

-

Sodium hydroxide

-

Dimethyl sulfate

-

Hydrochloric acid

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Heating: Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization and Hydrolysis: After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester and facilitate cyclization.

-

Methylation: Carefully add dimethyl sulfate to the reaction mixture to methylate the pyrazole ring.

-

Workup and Purification: Neutralize the reaction mixture with hydrochloric acid. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrazole derivatives.

Mechanisms of Action and Therapeutic Applications

Pyrazole derivatives exhibit a remarkable diversity of biological activities, making them valuable scaffolds for targeting various diseases.

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][11] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), was a landmark in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[12] Pyrazole-based drugs like Celecoxib are selective COX-2 inhibitors, which allows them to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[1][12]

Anticancer Activity

The pyrazole scaffold is a key component in numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[13][14] A significant number of these compounds act as protein kinase inhibitors.[15][16][17] Kinases are crucial enzymes in cell signaling, and their dysregulation is a common feature of many cancers. Pyrazole derivatives have been designed to selectively inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), thereby blocking downstream signaling pathways that promote cancer cell survival and angiogenesis.[13][18]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 17. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are core scaffolds in a variety of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and treatments for erectile dysfunction.[1][2] This document outlines key synthetic methodologies, provides detailed experimental protocols for their preparation, and includes quantitative data to facilitate the selection and optimization of synthetic routes.

Key Synthetic Methodologies

The synthesis of the pyrazole ring can be achieved through several reliable methods. The most common approaches involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Other significant methods include cycloaddition reactions and the functionalization of pre-formed pyrazole rings.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and versatile method for preparing pyrazoles.[3] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4] A key consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[5]

This protocol describes the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, via the Knorr reaction.[6]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)[5]

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Deionized water

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]

-

Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture.[6]

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.[5]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected solid with a small amount of cold water and allow it to air dry.[5][6]

-

Determine the mass and melting point of the product and calculate the percent yield.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 1,3-Dimethyl-5-phenyl-1H-pyrazol-5(4H)-one | Microwave, 20% power input | 67 | [7] |

| 1,3-Diphenylpropane-1,3-dione | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | Acetic acid, reflux, 6-8 h | - | [8] |

| Ethyl benzoylacetate | Hydrazine hydrate | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 1-Propanol, acetic acid, 100°C, 1 h | High | [6] |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Celecoxib | Ethanol, HCl (cat.), reflux | - | [9] |

Yields are as reported in the literature and may vary based on specific experimental conditions.

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

The reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine derivatives is another widely used method for synthesizing pyrazolines, which can then be oxidized to pyrazoles. This approach offers a route to variously substituted pyrazoles.[8][10][11]

This protocol describes a one-pot synthesis of 3,5-diarylpyrazoles from 2'-hydroxychalcones.

Materials:

-

2'-Hydroxychalcone (1 mmol)

-

Hydrazine hydrate

-

DMSO (15 mL)

-

Iodine

Procedure:

-

Dissolve the 2'-hydroxychalcone (1 mmol) in 15 mL of DMSO in a round-bottom flask equipped with a condenser.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is then treated with an oxidizing agent like iodine in DMSO to facilitate the dehydrogenation of the intermediate pyrazoline to the pyrazole.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by pouring into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization.

| Chalcone Derivative | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |

| 1-(Indol-3-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 3-(Indol-3-yl)-5-phenyl-1H-pyrazole | Ethanol, acetic acid, reflux, 10-12 h | - | [10] |

| 1,3-Diphenylprop-2-en-1-one | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | Acetic acid, reflux, 6-8 h | - | [8] |

| 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole | Microwave, ethanol, acetic acid | High | [11] |

| 2'-Hydroxy-5'-methylchalcone | Hydrazine hydrate | 3-(2-Hydroxyphenyl)-5-phenyl-1H-pyrazole | DMSO, I2 | - |

Yields are as reported in the literature and may vary based on specific experimental conditions.

Vilsmeier-Haack Functionalization of Pyrazoles

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, which can then be further modified to create a diverse range of derivatives.[12][13][14][15][16]

This protocol outlines the formylation of a chloropyrazole at the 4-position.[12]

Materials:

-

1,3-Disubstituted-5-chloro-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, the Vilsmeier reagent is prepared by the addition of POCl₃ to DMF at a low temperature (typically 0°C).

-

The 1,3-disubstituted-5-chloro-1H-pyrazole is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Application Case Studies: Synthesis of Pharmaceutical Ingredients

The versatility of pyrazole synthesis is highlighted in the industrial production of several blockbuster drugs.

Celecoxib Synthesis

Celecoxib, a selective COX-2 inhibitor, is synthesized via a Knorr-type condensation. The key step involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[9] The regioselectivity of this reaction is a critical factor in the synthesis.

Sildenafil (Viagra®) Synthesis

The synthesis of sildenafil, a PDE5 inhibitor, involves the construction of a pyrazole ring as a key intermediate. A common route starts with the reaction of a diketoester with hydrazine to form the pyrazole core.[17][18] This pyrazole intermediate then undergoes a series of functionalization steps to build the final pyrazolopyrimidinone structure.[1][19]

Visualizations

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Signaling Pathway: Celecoxib Inhibition of COX-2

Caption: Mechanism of action of Celecoxib in inhibiting the COX-2 pathway.

References

- 1. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. scielo.br [scielo.br]

- 8. ijirt.org [ijirt.org]

- 9. ClinPGx [clinpgx.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpcbs.com [ijpcbs.com]

- 15. kthmcollege.ac.in [kthmcollege.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (1-phenyl-1H-pyrazol-4-yl)methanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals